molecular formula C7H14N2O3 B14644615 [tert-butyl(nitroso)amino]methyl acetate CAS No. 53198-38-2

[tert-butyl(nitroso)amino]methyl acetate

Cat. No.: B14644615
CAS No.: 53198-38-2
M. Wt: 174.20 g/mol
InChI Key: PUIYQGCSRPMBCQ-UHFFFAOYSA-N
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Description

[tert-butyl(nitroso)amino]methyl acetate is an N-nitroso compound characterized by a nitrosoamino group (N–NO) attached to a tert-butyl substituent and a methyl acetate moiety. N-nitroso compounds are distinct from acyloxy nitroso compounds (e.g., 1-nitrosocyclohexyl acetate), where the nitroso group is directly bonded to a carbon atom via an ester linkage .

Properties

CAS No.

53198-38-2

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

[tert-butyl(nitroso)amino]methyl acetate

InChI

InChI=1S/C7H14N2O3/c1-6(10)12-5-9(8-11)7(2,3)4/h5H2,1-4H3

InChI Key

PUIYQGCSRPMBCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCN(C(C)(C)C)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [tert-butyl(nitroso)amino]methyl acetate typically involves the reaction of tert-butyl nitrite with secondary amines under solvent-free conditions. This method is advantageous as it avoids the use of metals and acids, making it an environmentally friendly approach . The reaction conditions are mild, and the yields are generally high, making this method suitable for large-scale production.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of tert-butyl nitrite as a reagent is common due to its availability and reactivity .

Chemical Reactions Analysis

Types of Reactions

[tert-butyl(nitroso)amino]methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted esters. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules .

Scientific Research Applications

[tert-butyl(nitroso)amino]methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [tert-butyl(nitroso)amino]methyl acetate involves the interaction of the nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is the basis for its use in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Kinetic Differences

[tert-butyl(nitroso)amino]methyl acetate differs from acyloxy nitroso compounds in both structure and HNO release mechanisms. Acyloxy nitroso compounds (e.g., 1-nitrosocyclohexyl acetate) hydrolyze via ester cleavage to generate an unstable nitroso alcohol intermediate, which decomposes to HNO and a ketone . In contrast, N-nitroso compounds like this compound may release HNO through hydrolysis of the ester or direct decomposition of the nitrosoamine group, though the tert-butyl group’s steric bulk likely slows hydrolysis compared to less hindered analogs .

Table 1: Comparative Properties of Nitroso-Based HNO Donors

Compound Class Half-Life (pH 7.4) Water Solubility HNO Release Pathway Key Biological Effects
1-Nitrosocyclohexyl acetate Acyloxy nitroso 800 min Low Ester hydrolysis Weak vasodilation
1-Nitrosocyclohexyl trifluoroacetate Acyloxy nitroso 121 ms Low Rapid ester hydrolysis Strong vasodilation
Pyran-based acyloxy nitroso (4-5) Acyloxy nitroso 50–120 min High PLE-catalyzed hydrolysis Platelet inhibition
This compound N-nitroso Not reported Likely low Ester/N–NO decomposition* Inferred weak HNO bioavailability

*Hypothesized based on structural analogs.

Reactivity with Thiols

Acyloxy nitroso compounds exhibit dual reactivity: they release HNO and directly react with thiols (e.g., glutathione) to form disulfides or sulfinamides, which can mask HNO’s biological effects . For example, 1-nitrosocyclohexyl acetate reacts with glyceraldehyde 3-phosphate dehydrogenase (GAPDH) to form sulfinic acid modifications . In contrast, N-nitroso compounds like this compound may engage in similar thiol interactions, but the tert-butyl group’s steric hindrance could reduce reaction rates compared to smaller acyloxy nitroso derivatives .

Solubility and Pharmacological Utility

Acyloxy nitroso compounds with pyran cores (e.g., 4-nitrosotetrahydro-2H-pyran-4-yl esters) demonstrate improved water solubility due to oxygen atom incorporation, enabling enzyme-catalyzed hydrolysis in biological systems . Conversely, this compound’s hydrophobicity (due to the tert-butyl group) likely limits solubility, restricting its utility in aqueous environments without formulation aids .

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